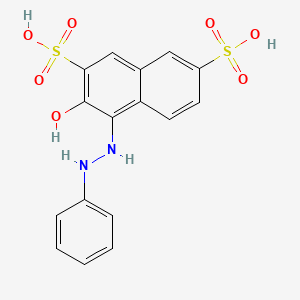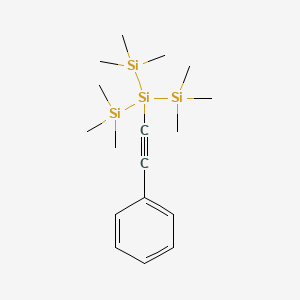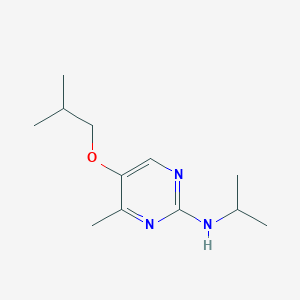![molecular formula C18H22O3S B14352202 Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate CAS No. 91680-48-7](/img/structure/B14352202.png)
Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Another method involves the condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis, which are typical for thiophene derivatives . These reactions often require specific conditions such as the presence of sulfurizing agents or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki-Miyaura coupling, for instance, is favored for its mild conditions and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of thiophene oxides, while reduction may yield thiophene derivatives with added hydrogen atoms .
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
What sets ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate apart is its unique ester structure combined with the thiophene ring, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
91680-48-7 |
|---|---|
Fórmula molecular |
C18H22O3S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
ethyl 2-methyl-2-[4-(thiophen-2-ylmethyl)phenoxy]butanoate |
InChI |
InChI=1S/C18H22O3S/c1-4-18(3,17(19)20-5-2)21-15-10-8-14(9-11-15)13-16-7-6-12-22-16/h6-12H,4-5,13H2,1-3H3 |
Clave InChI |
IMHLSVIESZKANU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
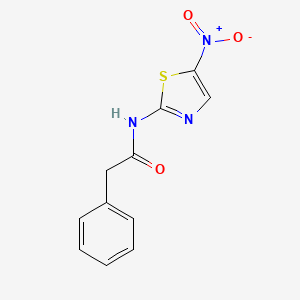
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

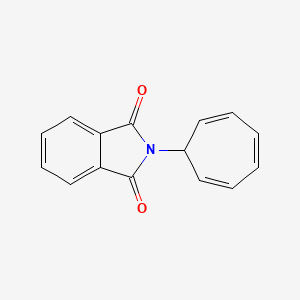
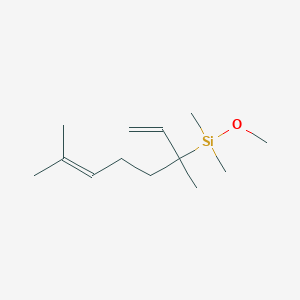
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
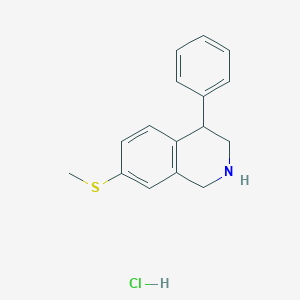
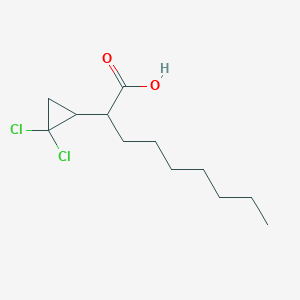
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
